

# Spectroscopic Comparison of Butanoyl Azide and its Synthetic Precursors

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## Compound of Interest

Compound Name: **Butanoyl azide**

Cat. No.: **B15470816**

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A detailed analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **butanoyl azide** is presented in comparison to its common precursors, butanoyl chloride and butanoic anhydride. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference for these important chemical entities.

This comparison guide delves into the nuclear magnetic resonance (NMR) spectroscopic characteristics of **butanoyl azide**, a versatile reagent in organic synthesis, particularly in the formation of amides and peptidomimetics. Due to the inherent instability of **butanoyl azide**, obtaining and publishing experimental NMR data can be challenging. Therefore, this guide utilizes predicted spectral data for **butanoyl azide**, generated from reputable spectroscopic prediction software, and compares it with experimental data for its more stable and common precursors, butanoyl chloride and butanoic anhydride.

## $^1\text{H}$ NMR Spectral Data Comparison

The proton NMR spectra of the three compounds reveal distinct chemical shifts and multiplicities for the protons along the butyl chain, influenced by the electron-withdrawing nature of the carbonyl substituent.

Compound	$\delta$ (ppm)	Multiplicity	Integration	Assignment
Butanoyl Azide (Predicted)	2.45	t	2H	$\alpha$ -CH <sub>2</sub>
1.70	sext	2H		$\beta$ -CH <sub>2</sub>
0.95	t	3H		$\gamma$ -CH <sub>3</sub>
Butanoyl Chloride (Experimental)	2.90	t, J=7.4 Hz	2H	$\alpha$ -CH <sub>2</sub>
1.83	sext, J=7.4 Hz	2H		$\beta$ -CH <sub>2</sub>
1.05	t, J=7.4 Hz	3H		$\gamma$ -CH <sub>3</sub>
Butanoic Anhydride (Experimental)	2.47	t, J=7.4 Hz	4H	$\alpha$ -CH <sub>2</sub>
1.72	sext, J=7.5 Hz	4H		$\beta$ -CH <sub>2</sub>
0.98	t, J=7.4 Hz	6H		$\gamma$ -CH <sub>3</sub>

Table 1: <sup>1</sup>H NMR spectral data for **butanoyl azide** (predicted) and its precursors (experimental) in CDCl<sub>3</sub>.

## <sup>13</sup>C NMR Spectral Data Comparison

The carbon NMR spectra further highlight the electronic differences between the azide, chloride, and anhydride functionalities, with the most significant variations observed at the carbonyl carbon and the  $\alpha$ -carbon.

Compound	$\delta$ (ppm) C=O	$\delta$ (ppm) $\alpha$ -C	$\delta$ (ppm) $\beta$ -C	$\delta$ (ppm) $\gamma$ -C
Butanoyl Azide (Predicted)	175.0	38.0	18.5	13.5
Butanoyl Chloride (Experimental)	174.4	47.1	17.8	13.5
Butanoic Anhydride (Experimental)	168.8	35.8	18.2	13.5

Table 2:  $^{13}\text{C}$  NMR spectral data for **butanoyl azide** (predicted) and its precursors (experimental) in  $\text{CDCl}_3$ .

## Experimental Protocols

The following provides a general methodology for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for small organic molecules like those discussed in this guide.

### Sample Preparation:

- Approximately 5-10 mg of the solid or liquid sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
- The solution is then transferred to a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).

### $^1\text{H}$ NMR Spectroscopy:

- Instrument: A 400 MHz (or higher field) NMR spectrometer.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Temperature: 298 K.
- Number of Scans: 16-32.

- Relaxation Delay: 1.0 s.
- Pulse Width: 30-45 degrees.
- Acquisition Time: 2-4 s.
- Spectral Width: -2 to 12 ppm.

#### <sup>13</sup>C NMR Spectroscopy:

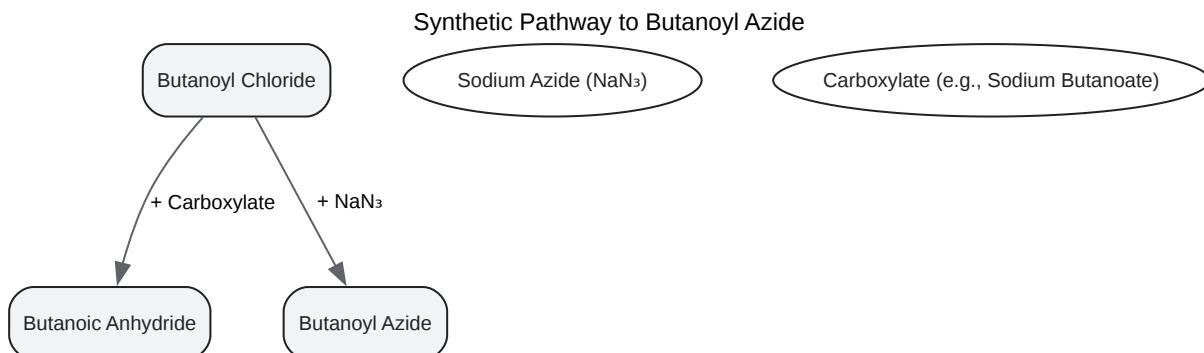
- Instrument: A 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
- Solvent: Chloroform-d (CDCl<sub>3</sub>).
- Temperature: 298 K.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2.0 s.
- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 s.
- Spectral Width: -5 to 220 ppm.

#### Data Processing:

All spectra are processed using standard NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

## Logical Relationship of Compounds

The following diagram illustrates the synthetic relationship between butanoyl chloride, butanoic anhydride, and **butanoyl azide**. Butanoyl chloride is a common starting material for the synthesis of both butanoic anhydride and **butanoyl azide**.



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Caption: Synthetic routes from butanoyl chloride.

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